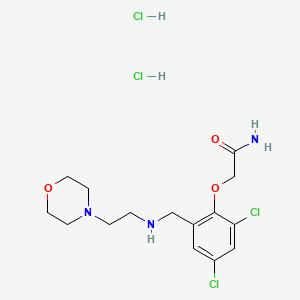
C15H23Cl4N3O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C15H23Cl4N3O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple functional groups, including chlorine atoms, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H23Cl4N3O3 typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable amine with a chlorinated organic compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The intermediate products are then further reacted with other reagents to introduce additional functional groups, resulting in the final compound.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods to larger reactors. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to optimize the production process and reduce costs.
化学反应分析
Types of Reactions
C15H23Cl4N3O3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
科学研究应用
C15H23Cl4N3O3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of C15H23Cl4N3O3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
C15H23Cl4N3O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and functional groups, such as:
- C14H22Cl3N3O3
- C16H24Cl4N3O3
- C15H23Cl3N3O2
These compounds share some chemical properties with This compound , but differences in their molecular structures can lead to variations in reactivity, stability, and applications
属性
IUPAC Name |
2-[2,4-dichloro-6-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3.2ClH/c16-12-7-11(15(13(17)8-12)23-10-14(18)21)9-19-1-2-20-3-5-22-6-4-20;;/h7-8,19H,1-6,9-10H2,(H2,18,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEMMWATSVIMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid](/img/structure/B5421640.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5421643.png)
![ethyl 5-acetyl-2-[(2-chloro-4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5421655.png)
![N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5421661.png)
![1-[3-(ALLYLSULFANYL)-6-(2-FURYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5421669.png)
![2-(4-fluorophenyl)-4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5421687.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5421695.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5421708.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5421718.png)

![methyl 2-[4-(difluoromethoxy)-3-methoxybenzylidene]hydrazinecarboxylate](/img/structure/B5421730.png)
![(4aS*,8aR*)-6-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5421731.png)

![1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5421747.png)
